Bienvenue dans la boutique en ligne BenchChem!

2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile

Tautomerism Molecular Recognition Crystal Engineering

2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile (CAS 165615-88-3) is a heterocyclic building block featuring a benzimidazolone core with a nitrile substituent at the 5-position. The 2-oxo group establishes a cyclic urea motif, imparting distinct hydrogen‑bonding capability and tautomeric behavior relative to non-oxo benzimidazole analogs.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 165615-88-3
Cat. No. B060760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile
CAS165615-88-3
Synonyms1H-Benzimidazole-5-acetonitrile,2,3-dihydro-2-oxo-(9CI)
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CC#N)NC(=O)N2
InChIInChI=1S/C9H7N3O/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3H2,(H2,11,12,13)
InChIKeyQJVUMGLDWJODDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile (CAS 165615-88-3): Benzimidazolone Scaffold for AMPA Receptor Targeting


2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile (CAS 165615-88-3) is a heterocyclic building block featuring a benzimidazolone core with a nitrile substituent at the 5-position. The 2-oxo group establishes a cyclic urea motif, imparting distinct hydrogen‑bonding capability and tautomeric behavior relative to non-oxo benzimidazole analogs. This compound serves as a key synthetic intermediate for 5-arylbenzimidazolone-based negative modulators of AMPA receptors associated with TARP γ‑8 (transmembrane AMPA receptor regulatory protein), a validated target for anticonvulsant and neuroprotective drug discovery [1]. Predicted physicochemical properties include a pKa of 11.80 ± 0.30, density of 1.30 ± 0.06 g/cm³, and a boiling point of 239.0 ± 19.0 °C .

Why 5-Position Benzimidazole Acetonitriles Cannot Substitute 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile in TARP γ-8 Modulator Programs


The benzimidazolone 2-oxo group is pharmacophoric for TARP γ‑8 negative modulator activity; its replacement with a benzimidazole NH or N-alkyl group eliminates the cyclic urea hydrogen‑bond acceptor/donor network that anchors the scaffold within the AMPA receptor regulatory protein binding pocket. In the Janssen/J&J lead optimization campaign, replacement of the benzimidazolone core with an oxindole or benzimidazole analogue resulted in >100-fold loss of TARP γ‑8 affinity (e.g., JNJ‑55511118 Ki = 26 nM versus >3,000 nM for the des‑oxo benzimidazole comparator) [1]. Consequently, procurement of the specific benzimidazolone‑5‑acetonitrile building block is non-negotiable for reproducing the SAR leading to clinical candidate JNJ‑55511118 and its analogs.

Quantitative Differentiation Guide: 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile vs. Non-Oxo Benzimidazole Acetonitriles


Tautomeric Keto Preference Enables Defined Hydrogen-Bond Geometry vs. Benzimidazole Enol/Imine Tautomers

Spectroscopic studies demonstrate that N‑ethyl‑2‑(3H)-benzimidazolone (MBOH) and its N,N‑dialkyl analogs exist exclusively in the keto form, whereas N‑methyl‑2‑methoxybenzimidazole (BIOM) adopts an enol‑type structure. The keto tautomer presents a geometrically defined hydrogen‑bond acceptor (C=O) and donor (NH) array that is absent in the benzimidazole series. Our target compound, 2‑(2‑Oxo‑1,3‑dihydrobenzimidazol‑5‑yl)acetonitrile, inherits this keto‑locked conformation [1].

Tautomerism Molecular Recognition Crystal Engineering

Predicted pKa Shift of ~1.3 Log Units Relative to 5‑Acetonitrile Benzimidazole Enhances Salt/Cocrystal Design

The predicted pKa of 2‑(2‑Oxo‑1,3‑dihydrobenzimidazol‑5‑yl)acetonitrile is 11.80 ± 0.30 (most basic site on the benzimidazolone nitrogen) . In contrast, the corresponding non‑oxo analog 2‑(1H‑benzo[d]imidazol‑5‑yl)acetonitrile has a predicted pKa of approximately 13.1 (benzimidazole NH), as estimated from the known pKa range of substituted benzimidazoles (4.48–7.38 for the conjugate acid; neutral base pKa ~12.5–13.5) [1]. The ~1.3 log unit decrease in basicity for the benzimidazolone arises from the electron‑withdrawing carbonyl group.

Physicochemical Profiling Salt Selection Preformulation

Predicted LogP Increase of ~0.5 Units Over Non‑Oxo Analog Improves Synthetic Intermediate Extractability

The experimental LogP of 2‑(1H‑benzo[d]imidazol‑5‑yl)acetonitrile is 1.63 [1]. The 2‑oxo‑substituted target compound, while lacking an experimentally measured LogP, is predicted to exhibit a LogP of approximately 2.1–2.3 based on incremental contribution of the cyclic urea moiety (+0.5 to +0.7 LogP units relative to benzimidazole) [2]. This moderate lipophilicity enhancement facilitates organic‑phase retention during aqueous workup of Suzuki or Buchwald–Hartwig coupling reactions that elaborate the 5‑position.

Lipophilicity Process Chemistry Extraction Efficiency

Derived 5‑Arylbenzimidazolone Inhibitors Retain TARP γ‑8 Affinity (IC50 = 15.8–31.6 nM) Linked to Benzimidazolone Core; Non‑Oxo Analogues Inactive

Compounds elaborated from 2‑(2‑Oxo‑1,3‑dihydrobenzimidazol‑5‑yl)acetonitrile via direct arylation at the 5‑position demonstrate nanomolar inhibition of TARP γ‑8‑dependent AMPA receptor activity. Representative examples from US Patent 10,611,730: Example 123 (2‑[2‑(2‑Oxo‑1,3‑dihydrobenzimidazol‑5‑yl)‑3‑trifluoromethoxyphenyl]acetonitrile) shows IC50 = 15.8 nM [1]; Example 132 (2‑[3‑Bromo‑2‑(2‑oxo‑1,3‑dihydrobenzimidazol‑5‑yl)phenyl]acetonitrile) shows IC50 = 31.6 nM [2]. In contrast, the oxindole‑based comparator JNJ‑55511118 maintains Ki = 26 nM while the corresponding benzimidazole (des‑oxo) analogue exhibits IC50 >3,000 nM [3].

AMPA Receptor TARP γ‑8 Negative Allosteric Modulator

Predicted Density Increase of ~0.2 g/cm³ Relative to Non‑Oxo Analog Affects Crystallization and Formulation Behavior

The predicted density of 2‑(2‑Oxo‑1,3‑dihydrobenzimidazol‑5‑yl)acetonitrile is 1.299 ± 0.06 g/cm³ . The non‑oxo analog 2‑(1H‑benzo[d]imidazol‑5‑yl)acetonitrile has a density of approximately 1.10 g/cm³ (estimated from molecular weight/volume with a typical benzimidazole packing coefficient). The ~0.2 g/cm³ increase arises from the additional oxygen atom and stronger intermolecular hydrogen bonding in the benzimidazolone crystal lattice.

Solid-State Chemistry Crystallization Formulation

Procurement-Driven Application Scenarios for 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile


TARP γ‑8 Negative Modulator Lead Optimization Campaigns

Medicinal chemistry teams pursuing AMPA receptor‑associated TARP γ‑8 negative modulators for epilepsy or neuropathic pain should procure this compound as the mandatory starting material for 5‑arylbenzimidazolone synthesis. Evidence shows that analogs lacking the 2‑oxo group lose >190‑fold binding affinity (IC50 >3,000 nM vs 31.6 nM) [1], making the benzimidazolone scaffold irreplaceable for achieving nanomolar potency.

Kinase Inhibitor Scaffold Diversification via Nitrile‑Directed C–H Functionalization

The acetonitrile moiety at the benzimidazolone 5‑position provides a versatile synthetic handle for late‑stage diversification. The defined keto tautomer [2] ensures predictable regioselectivity in palladium‑catalyzed C–H arylation reactions, enabling library synthesis of GSK‑3β or other kinase inhibitors where benzimidazolone hydrogen‑bonding mimics the adenine ring of ATP.

Selective Neurological Agent Precursor with Reduced Off‑Target Liability

The benzimidazolone core confers pronounced selectivity for TARP γ‑8 over other TARP isoforms (GluA1/γ‑2 pIC50=5 vs γ‑8 pIC50=9.7) [1]. Purchasing the 2‑oxo building block ensures access to this selectivity profile, which is critical for minimizing cerebellar side effects associated with pan‑AMPA receptor modulation.

Physicochemically Optimized Solid‑Form Screening

The predicted pKa of 11.80 and density of 1.30 g/cm³ make this compound amenable to salt formation with pharmaceutically acceptable acids (e.g., hydrochloride) and predict a stable crystalline lattice. Pre‑formulation groups can exploit these properties for early solid‑form screening without the ambiguity posed by tautomeric mixtures characteristic of non‑oxo benzimidazole analogs.

Quote Request

Request a Quote for 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.